Halogen-Dependent Molecular Weight Differentiation vs. Chloro and Iodo Analogs for Synthesis Planning
The target compound (MW 302.00 g/mol) exhibits a 17.3% higher molecular weight than its chloro analog 2-chloro-6-nitro-4-(trifluoromethoxy)phenol (MW 257.55 g/mol) and a 13.5% lower molecular weight than its iodo analog 2-iodo-6-nitro-4-(trifluoromethoxy)phenol (MW 349.00 g/mol) . This quantitative difference directly impacts reaction stoichiometry calculations and purification protocols, as the bromo derivative provides an intermediate mass that balances reactivity with handling characteristics.
| Evidence Dimension | Molecular weight and halogen substituent identity |
|---|---|
| Target Compound Data | MW 302.00 g/mol, Br substituent at 2-position |
| Comparator Or Baseline | 2-Chloro analog: MW 257.55 g/mol (Cl); 2-Iodo analog: MW 349.00 g/mol (I) |
| Quantified Difference | +17.3% vs. chloro analog; -13.5% vs. iodo analog |
| Conditions | Calculated from molecular formulas C7H3BrF3NO4 (Br), C7H3ClF3NO4 (Cl), C7H3F3INO4 (I) |
Why This Matters
In reaction scale-up and stoichiometric planning, the bromo compound's intermediate mass profile enables predictable mass balance calculations that differ substantially from chloro or iodo alternatives, affecting reagent equivalencies and cost-per-reaction considerations.
